molecular formula C10H18ClN3O B12075305 trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride

trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride

Cat. No.: B12075305
M. Wt: 231.72 g/mol
InChI Key: SZEZBZMVVRNREJ-UHFFFAOYSA-N
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Description

trans 4-(((1H-Pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride is a cyclohexanamine derivative featuring a trans-configuration at the cyclohexane ring, a (1H-pyrazol-4-yl)oxymethyl substituent, and a hydrochloride salt. The compound’s structure is characterized by:

  • Heterocyclic moiety: The 1H-pyrazol-4-yl group introduces hydrogen-bonding capability and aromaticity, which may enhance interactions with biological targets or improve solubility.
  • Hydrochloride salt: The ionic form likely increases aqueous solubility compared to the free base, a common strategy in pharmaceutical chemistry .

Properties

Molecular Formula

C10H18ClN3O

Molecular Weight

231.72 g/mol

IUPAC Name

4-(1H-pyrazol-4-yloxymethyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H17N3O.ClH/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10;/h5-6,8-9H,1-4,7,11H2,(H,12,13);1H

InChI Key

SZEZBZMVVRNREJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1COC2=CNN=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride typically involves the following steps:

    Formation of the pyrazolyl intermediate: This step involves the synthesis of the 1H-pyrazol-4-yl group, which can be achieved through various methods, including the reaction of hydrazine with 1,3-diketones.

    Attachment to the cyclohexanamine core: The pyrazolyl intermediate is then reacted with cyclohexanamine under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent to facilitate the reaction.

    Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification processes to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as alkyl halides are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties
One of the notable applications of trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride is its potential role as an antipsychotic agent. The compound is structurally related to other known antipsychotics, such as cariprazine, which is used for treating schizophrenia and bipolar disorder. Research indicates that compounds with similar structural motifs exhibit antagonist activity at dopamine D2 receptors, making them promising candidates for further development in treating psychiatric disorders .

Neuroprotective Effects
Studies have suggested that pyrazole derivatives can possess neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role. The incorporation of the pyrazole ring may enhance the compound's ability to mitigate neurodegenerative processes .

Chemical Synthesis

Intermediate in Organic Synthesis
this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis. This application is crucial for developing new pharmaceuticals and agrochemicals .

Biological Research

Targeting Enzymatic Pathways
Research has indicated that compounds containing pyrazole moieties can interact with specific enzymes involved in metabolic pathways. For instance, studies on pyrazole derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX), which are essential targets in anti-inflammatory drug development . The ability of this compound to modulate these pathways could be explored further.

Antimicrobial Activity
Emerging studies suggest that pyrazole derivatives may exhibit antimicrobial properties against various pathogens. The incorporation of this compound into formulations could enhance their efficacy against bacterial and fungal infections, making it a candidate for further investigation in antimicrobial drug development .

Mechanism of Action

The mechanism of action of trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (PACM)

Property trans 4-(((1H-Pyrazol-4-yl)oxy)methyl)cyclohexanamine HCl 4,4'-Methylenebis(cyclohexylamine)
Molecular formula C10H16ClN3O C13H26N2
Molecular weight (g/mol) ~229.71 (estimated) 210.36
Substituents Pyrazole-oxy-methyl Methylene-bridged cyclohexylamine
Isomerism Trans-configuration Trans-trans, cis-cis, cis-trans
Functionality Monofunctional amine Bifunctional amine

Key Differences :

  • The target compound’s pyrazole-oxy-methyl group introduces aromaticity and polarity, whereas PACM’s methylene bridge enables polymerization or crosslinking applications.
  • PACM’s bifunctional amines make it suitable for epoxy hardeners, while the target compound’s monofunctional structure may favor receptor-targeted interactions.

trans-4-Methylcyclohexanamine Hydrochloride

Property trans 4-(((1H-Pyrazol-4-yl)oxy)methyl)cyclohexanamine HCl trans-4-Methylcyclohexanamine HCl
Molecular formula C10H16ClN3O C7H16ClN
Molecular weight (g/mol) ~229.71 149.66
Substituents Pyrazole-oxy-methyl Methyl
Polarity High (due to pyrazole and ether oxygen) Low (hydrophobic methyl group)

Key Differences :

  • The larger substituent in the target compound may sterically hinder interactions in biological systems or alter crystal lattice stability.

Pyrazole-Containing Heterocycles

Compounds like 4i and 4j in incorporate pyrazole and coumarin-tetrazole-pyrimidinone systems. While these share pyrazole motifs, their structural complexity and functional groups (e.g., coumarin, tetrazole) differ significantly from the target compound.

Key Differences :

  • The target compound’s ether linkage ((oxy)methyl) offers conformational flexibility, whereas fused heterocycles in 4i/4j restrict motion.
  • The absence of coumarin or tetrazole groups in the target compound may reduce photochemical reactivity or metabolic instability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Solubility (Inferred)
Target compound C10H16ClN3O ~229.71 Pyrazole-oxy-methyl High (HCl salt)
4,4'-Methylenebis(cyclohexylamine) C13H26N2 210.36 Methylene bridge Moderate
trans-4-Methylcyclohexanamine HCl C7H16ClN 149.66 Methyl Moderate (HCl salt)

Table 2: Research Findings (Inferred)

Property Target Compound 4,4'-Methylenebis(cyclohexylamine) trans-4-Methylcyclohexanamine HCl
Crystallinity Likely high (trans-configuration) Variable (three isomers) High (trans-configuration)
Bioactivity Potential High (pyrazole moiety) Low (industrial use) Low (simple structure)

Discussion of Research Findings

  • Stereochemical Impact : The trans-configuration in the target compound may improve crystallinity compared to cis isomers, as seen in PACM’s isomer-dependent applications .
  • Solubility: The hydrochloride salt and pyrazole-oxy-methyl group likely enhance aqueous solubility over non-salt forms or methyl-substituted analogues .

Biological Activity

Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. This article reviews its biological activity, focusing on anti-inflammatory effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H18ClN3O
  • CAS Number : 138985949
PropertyValue
Molecular Weight219.72 g/mol
SolubilitySoluble in water
Melting PointNot specified

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. The compound's IC50 values suggest it may serve as a potential therapeutic agent for inflammatory diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In vitro studies have shown that it can effectively inhibit the activity of certain kinases involved in cancer cell proliferation. This suggests a dual role in both anti-inflammatory and anticancer therapies .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on COX Inhibition :
    • Objective : To evaluate the COX inhibitory potential.
    • Findings : The compound showed selective inhibition of COX-2 with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cancer Cell Proliferation :
    • Objective : Assess the impact on cancer cell lines.
    • Findings : this compound reduced cell viability in breast and colon cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound is attributed to its structural features that allow interaction with specific biological targets:

  • COX Enzyme Interaction : The pyrazole moiety is believed to facilitate binding to COX enzymes, leading to reduced prostaglandin synthesis.
  • Kinase Inhibition : The cyclohexylamine structure may enhance its interaction with kinase domains, inhibiting pathways critical for tumor growth.

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